molecular formula C26H18O2 B101569 9,10-Diphenylanthracene endoperoxide CAS No. 15257-17-7

9,10-Diphenylanthracene endoperoxide

Cat. No.: B101569
CAS No.: 15257-17-7
M. Wt: 362.4 g/mol
InChI Key: BJISIVXXXCICJM-UHFFFAOYSA-N
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Description

9,10-Diphenylanthracene endoperoxide is an organic compound derived from 9,10-diphenylanthracene. It is known for its unique ability to form endoperoxides through a reaction with singlet oxygen. This compound is of significant interest due to its applications in chemiluminescence and its role as a singlet oxygen carrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-diphenylanthracene endoperoxide typically involves the reaction of 9,10-diphenylanthracene with singlet oxygen. This reaction can be carried out in solution under irradiation with visible light, which generates singlet oxygen in situ. The reaction proceeds smoothly at room temperature, forming the endoperoxide as the primary product .

Industrial Production Methods: While there is limited information on large-scale industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of 9,10-diphenylanthracene, the source of singlet oxygen, and the irradiation time. The use of continuous flow reactors may also enhance the efficiency and yield of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9,10-Diphenylanthracene endoperoxide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 9,10-diphenylanthracene endoperoxide involves the release of singlet oxygen upon thermal or photolytic decomposition. The singlet oxygen generated can then participate in various oxidation reactions, making the compound useful in applications requiring controlled release of reactive oxygen species .

Comparison with Similar Compounds

Properties

IUPAC Name

1,8-diphenyl-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(28-27-25,20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJISIVXXXCICJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)(OO3)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165070
Record name 9,10-Diphenylanthracene endoperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15257-17-7
Record name 9,10-Diphenylanthracene endoperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015257177
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Record name NSC255282
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Record name 9,10-Diphenylanthracene endoperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9, 10-Diphenylanthracene 9,10-endoperoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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